Cas no 1805090-75-8 (Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate)

Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate is a fluorinated pyridine derivative with a unique structural framework, combining difluoromethyl, nitro, and trifluoromethoxy functional groups. This compound exhibits high reactivity due to its electron-withdrawing substituents, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances its metabolic stability and lipophilicity, which can improve bioavailability in active ingredients. Its ester group allows for further functionalization, facilitating derivatization in medicinal chemistry applications. The compound's structural complexity and fluorine-rich composition make it particularly useful in the development of novel bioactive molecules with potential applications in drug discovery and crop protection.
Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate structure
1805090-75-8 structure
商品名:Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate
CAS番号:1805090-75-8
MF:C11H9F5N2O5
メガワット:344.191580533981
CID:4844104

Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate
    • インチ: 1S/C11H9F5N2O5/c1-2-22-7(19)3-5-6(9(12)13)4-17-10(8(5)18(20)21)23-11(14,15)16/h4,9H,2-3H2,1H3
    • InChIKey: QFHCPEXHHNIBMX-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CN=C(C(=C1CC(=O)OCC)[N+](=O)[O-])OC(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 11
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 428
  • トポロジー分子極性表面積: 94.2
  • 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029081133-1g
Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate
1805090-75-8 97%
1g
$1,549.60 2022-04-01

Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate 関連文献

Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetateに関する追加情報

Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1805090-75-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate, identified by its CAS number 1805090-75-8, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative is characterized by its intricate structural framework, which includes multiple fluorinated and nitro substituents, making it a valuable intermediate in the synthesis of various bioactive molecules.

The compound's structure is highly functionalized, featuring a trifluoromethoxy group at the 2-position and a difluoromethyl group at the 5-position of the pyridine ring. Additionally, the presence of a nitro group at the 3-position and an acetate ester at the 4-position contributes to its reactivity and versatility in synthetic pathways. These features make it an attractive candidate for further derivatization and application in drug discovery programs.

In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic properties. The introduction of fluorine atoms into organic molecules often leads to increased lipophilicity and resistance to enzymatic degradation, which are critical factors in the development of novel therapeutics. Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate exemplifies this trend, as its multifluorinated structure suggests potential benefits in these areas.

One of the most compelling applications of this compound is in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various pathological conditions. By serving as a building block for kinase inhibitors, Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate contributes to the development of molecules that can modulate these pathways effectively.

Recent studies have highlighted the importance of fluorinated pyridines in designing potent and selective kinase inhibitors. For instance, research published in high-profile journals has demonstrated that incorporating trifluoromethoxy and difluoromethyl groups into pyridine-based scaffolds can significantly improve binding affinity to target kinases. This underscores the strategic value of Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate as a precursor for such inhibitors.

The nitro group present in Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate also plays a crucial role in its reactivity. Nitro groups are well-known for their ability to participate in various chemical transformations, including reduction to amine groups or conversion to azides. These reactions are particularly useful in medicinal chemistry for introducing additional functional handles or modifying existing ones. The versatility of the nitro group makes this compound a valuable asset in synthetic chemistry.

The acetate ester at the 4-position of the pyridine ring provides another layer of functionality that can be exploited in synthetic strategies. Ester groups are commonly used as protecting groups or as leaving groups in nucleophilic substitution reactions. Their presence allows for further derivatization through hydrolysis or transesterification, offering flexibility in designing complex molecular architectures.

The synthesis of Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate involves multi-step organic transformations that showcase modern synthetic methodologies. The introduction of fluorinated groups typically requires specialized reagents and conditions to ensure high yields and selectivity. For example, trifluoromethylation reactions can be achieved using reagents such as trifluoromethyl iodide or copper-mediated processes. Similarly, nitration reactions require careful control to avoid over-nitration or decomposition.

The industrial production of this compound necessitates rigorous quality control measures to ensure consistency and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify the structural integrity and chemical purity of Ethyl 5-(difluoromethyl)-3-nitro-2-(triflorometoxypyridine-4-acetate). These methods provide detailed information about the compound's molecular structure and impurity profiles, ensuring that it meets the stringent requirements for pharmaceutical applications.

The growing demand for fluorinated compounds in drug development has spurred innovation in synthetic chemistry. New methodologies for introducing fluorine atoms into organic molecules continue to emerge, offering more efficient and sustainable routes to complex structures. Ethyl 5-(difluoromethyl)-3-nitro-2-(triflorometoxypyridine-4-acetate) serves as a testament to these advancements, as its synthesis reflects contemporary best practices in fluorinated chemistry.

In conclusion, Ethyl 5-(difluoromethyl)-3-nitro-2-(triflorometoxypyridine-4-acetate), with its CAS number 1805090-75-8, is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable building block for synthesizing bioactive molecules, particularly kinase inhibitors. The ongoing exploration of fluorinated pyridines underscores its importance as a key component in modern drug discovery efforts.

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